An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-9H-pyrimido[4,5-B]indole
An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-9H-pyrimido[4,5-B]indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-9H-pyrimido[4,5-b]indole is a heterocyclic organic compound featuring a pyrimidoindole core structure with two chlorine substituents. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its analogs. The pyrimido[4,5-b]indole nucleus is a key pharmacophore in a variety of therapeutic agents, and the introduction of chlorine atoms can significantly modulate the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
Molecular Identity and Core Properties
A foundational aspect of any chemical entity is its precise molecular identity and fundamental properties. For 4,6-Dichloro-9H-pyrimido[4,5-b]indole, these are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅Cl₂N₃ | [1] |
| Molecular Weight | 238.071 g/mol | [1] |
| CAS Number | 1221177-84-9 | [1] |
The molecular weight is a critical parameter for all stoichiometric calculations, including reaction yields and the preparation of solutions of known concentrations. The molecular formula provides the elemental composition, which is fundamental for structural elucidation and analytical characterization.
Caption: Molecular Structure of 4,6-Dichloro-9H-pyrimido[4,5-b]indole.
Synthesis of the Pyrimido[4,5-b]indole Core
The synthesis of the 4,6-dichloro-9H-pyrimido[4,5-b]indole scaffold can be approached through several established synthetic strategies for related pyrimido[4,5-b]indoles. A common and effective method involves a multi-step sequence starting from appropriately substituted anilines or indoles. The specific placement of the chloro groups at positions 4 and 6 necessitates a carefully planned synthetic route, likely involving chlorinated precursors.
A generalized synthetic workflow is depicted below. The rationale for this multi-step approach lies in the controlled construction of the fused heterocyclic system, allowing for the precise introduction of the desired substituents.
Caption: Generalized synthetic workflow for 4,6-Dichloro-9H-pyrimido[4,5-b]indole.
One plausible synthetic approach involves the initial construction of a substituted indole, followed by the annulation of the pyrimidine ring. For instance, a one-pot, three-component reaction of an appropriate aryl aldehyde, oxindole, and urea or thiourea, catalyzed by an acid such as ytterbium(III) triflate, has been reported for the synthesis of pyrimido[4,5-b]indole derivatives.[2][3] Another strategy involves the palladium-catalyzed intramolecular arylation of pyrimidine substrates.[2] The synthesis of related 2,5-substituted-4-chloro-pyrimido[4,5-b]indoles has been achieved through nucleophilic displacement of a 4-chloro group.[4][5]
Key Physicochemical Properties and Their Determination
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below are the key properties for 4,6-Dichloro-9H-pyrimido[4,5-b]indole and the standard experimental protocols for their determination.
Melting Point
The melting point is a fundamental physical property that provides an indication of a compound's purity and identity. A sharp melting point range is characteristic of a pure crystalline solid.
Experimental Protocol: Capillary Melting Point Determination [6][7][8][9]
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Sample Preparation: A small amount of the crystalline 4,6-Dichloro-9H-pyrimido[4,5-b]indole is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or an electronic temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be performed to determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.
The choice of a slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.
Caption: Workflow for determining the melting point of a solid compound.
Solubility
Solubility is a critical property that influences a drug's absorption and bioavailability. It is typically determined in various solvents, including aqueous buffers at different pH values and organic solvents.
Experimental Protocol: Equilibrium Solubility Method [10][11][12][13]
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Sample Preparation: An excess amount of 4,6-Dichloro-9H-pyrimido[4,5-b]indole is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or µM).
This method is considered the gold standard as it measures the thermodynamic equilibrium solubility.
Caption: Workflow for determining the equilibrium solubility of a compound.
pKa (Acid Dissociation Constant)
The pKa is a measure of the acidity or basicity of a compound. For a nitrogen-containing heterocyclic compound like 4,6-Dichloro-9H-pyrimido[4,5-b]indole, the pKa values of the nitrogen atoms are crucial for understanding its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.
Experimental Protocol: Potentiometric Titration [14][15][16][17][18]
-
Solution Preparation: A solution of 4,6-Dichloro-9H-pyrimido[4,5-b]indole of known concentration is prepared in a suitable solvent, often a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.
-
Self-Validation: The sharpness of the inflection point in the titration curve provides an internal validation of the measurement's accuracy.
Potentiometric titration is a highly precise method for pKa determination.
Caption: Workflow for determining the pKa of a compound by potentiometric titration.
logP (Octanol-Water Partition Coefficient)
The logP is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross cell membranes and its distribution in the body. A higher logP value indicates greater lipophilicity.
Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [19][20][21][22][23]
-
System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector is used. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known logP values.
-
Sample Analysis: A solution of 4,6-Dichloro-9H-pyrimido[4,5-b]indole is injected into the HPLC system under the same conditions, and its retention time is measured.
-
Calculation: The retention factor (k') of the target compound is calculated from its retention time and the column dead time. The logP value is then determined from the calibration curve.
This method is rapid, requires only a small amount of sample, and is suitable for compounds with a wide range of lipophilicities. The correlation between the retention time and logP is based on the principle that more lipophilic compounds will have a stronger interaction with the nonpolar stationary phase and thus a longer retention time.
Caption: Workflow for determining the logP of a compound using RP-HPLC.
Conclusion
While specific experimental values for the physicochemical properties of 4,6-Dichloro-9H-pyrimido[4,5-b]indole are not extensively documented in publicly accessible literature, this guide provides a comprehensive framework for their determination. The described protocols are robust, well-established, and provide a self-validating system for generating reliable data. For researchers and drug development professionals working with this and related compounds, a thorough understanding and experimental determination of these properties are essential first steps in the journey from a promising molecule to a potential therapeutic agent. The insights gained from these measurements will guide lead optimization, formulation development, and ultimately, the successful progression of new drug candidates.
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Design, synthesis, and structure-activity relationships of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents that are effective against multidrug resistant cells - PubMed. (2017, August 1). Retrieved from [Link]
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